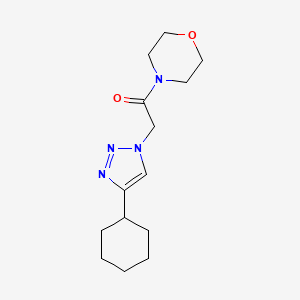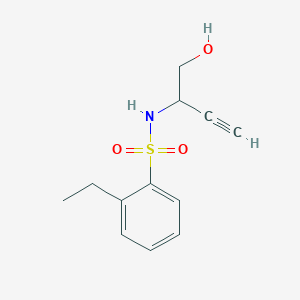![molecular formula C18H23ClN4O4 B6750267 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide](/img/structure/B6750267.png)
3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. This compound features a pyridine ring substituted with chloro and ethoxy groups, an oxadiazole ring, and a carboxamide functional group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyridine Ring: The starting material, 3-chloro-6-ethoxypyridine, can be synthesized through the chlorination of 6-ethoxypyridine using a chlorinating agent such as phosphorus pentachloride (PCl5).
Oxadiazole Ring Formation: The oxadiazole ring can be introduced by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).
Coupling Reaction: The oxadiazole derivative is then coupled with the pyridine ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under mild conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring, in particular, is known to impart biological activity, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The carboxamide group is a common feature in many pharmaceuticals, suggesting that this compound could serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it could be used in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring might interact with specific protein targets, while the carboxamide group could form hydrogen bonds with active site residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-ethoxypyridine: A simpler analog lacking the oxadiazole and carboxamide groups.
1,2,4-oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Carboxamide derivatives: Compounds with the carboxamide functional group but different aromatic rings.
Uniqueness
The uniqueness of 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
Properties
IUPAC Name |
3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4/c1-4-26-13-6-5-12(19)14(20-13)16(24)22-18(7-9-25-10-8-18)17-21-15(11(2)3)23-27-17/h5-6,11H,4,7-10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOQMFXCIWDUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)NC2(CCOCC2)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate](/img/structure/B6750186.png)
![1-[2-(Dimethylamino)ethyl]-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one](/img/structure/B6750189.png)
![4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one](/img/structure/B6750192.png)

![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6750203.png)
![[2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6750214.png)
![2-[(1-Ethylpiperidin-2-yl)methylamino]benzenesulfonamide](/img/structure/B6750229.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide](/img/structure/B6750235.png)
![N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B6750248.png)
![2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750256.png)

![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
